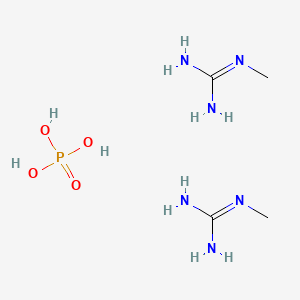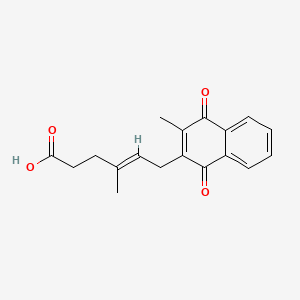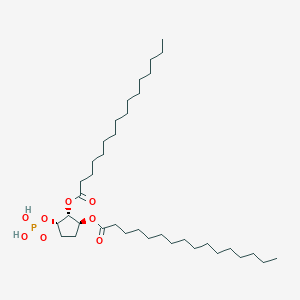
Phaselic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Phaselic acid is derived from the oxidation of abscisic acid. The biosynthesis involves several enzymatic steps starting from the carotenoid zeaxanthin . Zeaxanthin is epoxidized to form violaxanthin or neoxanthin, which is then cleaved by an epoxycarotenoid epoxygenase to form xanthoxin, an aldehyde. Xanthoxin is further reduced and hydroxylated to produce abscisic acid. The 8’ hydroxylation of abscisate, the conjugate base of abscisic acid, produces 8’-hydroxyabscisate, which cyclizes to form this compound .
Analyse Chemischer Reaktionen
Phaselic acid undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit glutamate receptors in the mouse brain . The compound can also undergo nucleophilic attack, leading to the formation of different products depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Phaselic acid has several scientific research applications. It is used in plant biology to study the regulation of abscisic acid levels and its effects on plant physiology . In agriculture, this compound is being explored for its potential to provide drought resistance and other survival attributes to crops . Additionally, it has been studied for its role in preserving forage protein in alfalfa through oxidation by polyphenol oxidase .
Wirkmechanismus
Phaselic acid exerts its effects by inhibiting glutamate receptors in the mouse brain . In plants, it is involved in the regulation of abscisic acid levels, which in turn affects processes such as germination, seasonal growth patterns, and stress response . The molecular targets and pathways involved include the oxidation of abscisic acid and the subsequent formation of this compound .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
53755-04-7 |
|---|---|
Molekularformel |
C13H12O8 |
Molekulargewicht |
296.23 g/mol |
IUPAC-Name |
(2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid |
InChI |
InChI=1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)/b4-2+/t10-/m0/s1 |
InChI-Schlüssel |
PMKQSEYPLQIEAY-DUXPYHPUSA-N |
SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC(CC(=O)O)C(=O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O |
Synonyme |
caffeoylmalic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B1230993.png)



